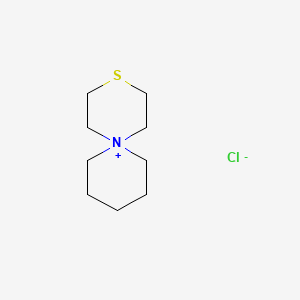

3-Thia-6-azoniaspiro(5.5)undecane chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Thia-6-azoniaspiro(5.5)undecane chloride is a chemical compound with the molecular formula C9H18ClNS. It is known for its unique spiro structure, which includes a sulfur atom and a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-6-azoniaspiro(5.5)undecane chloride typically involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. One common method involves the reaction of a cyclic amine with a thiol compound in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Thia-6-azoniaspiro(5.5)undecane chloride undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert solvent like tetrahydrofuran.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Hydroxide or alkoxide derivatives.

Scientific Research Applications

3-Thia-6-azoniaspiro(5.5)undecane chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Thia-6-azoniaspiro(5.5)undecane chloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The compound can also undergo redox reactions, which can influence cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-Thia-6-azoniaspiro(5.5)undecane hydroxide

- 6-Azoniaspiro(5.5)undecane chloride

- 3,9-Diaza-6-azoniaspiro(5.5)undecane chloride

Uniqueness

3-Thia-6-azoniaspiro(5.5)undecane chloride is unique due to its specific spiro structure, which includes both sulfur and nitrogen atoms. This structure imparts distinctive chemical properties, making it useful in a variety of applications. Compared to similar compounds, it may offer different reactivity and stability profiles, which can be advantageous in certain research and industrial contexts.

Biological Activity

3-Thia-6-azoniaspiro(5.5)undecane chloride is a quaternary ammonium compound notable for its unique spirocyclic structure, which incorporates a sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈ClNS, with a molecular weight of approximately 201.76 g/mol. Its structure features a spiro arrangement that connects two nitrogen atoms and a sulfur atom, contributing to its distinctive chemical properties. The presence of the quaternary ammonium group imparts cationic characteristics, enhancing its solubility in polar solvents and reactivity in various chemical environments.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been utilized in formulations aimed at combating various microbial infections due to its effectiveness against bacteria and fungi. The compound's cationic nature enhances its ability to disrupt microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 μg/mL | |

| Bacillus subtilis | 62.50 μg/mL | |

| Candida albicans | Not effective |

The mechanism by which this compound exerts its antimicrobial effects involves interaction with the microbial cell membrane, leading to increased permeability and eventual lysis of the cells. This is facilitated by the compound's positive charge, which attracts it to negatively charged components of the microbial membranes.

Study on Antimicrobial Properties

In a study conducted by Ribeiro et al., the antimicrobial activity of various extracts containing this compound was evaluated against several pathogenic microorganisms. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Cytotoxicity Assessment

While the compound shows promise as an antimicrobial agent, it is essential to assess its cytotoxicity to ensure safety for potential therapeutic applications. Preliminary studies suggest that at therapeutic concentrations, this compound exhibits low cytotoxicity against human cell lines, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Profile of this compound

Properties

CAS No. |

94276-07-0 |

|---|---|

Molecular Formula |

C9H18ClNS |

Molecular Weight |

207.76 g/mol |

IUPAC Name |

3-thia-6-azoniaspiro[5.5]undecane;chloride |

InChI |

InChI=1S/C9H18NS.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h1-9H2;1H/q+1;/p-1 |

InChI Key |

WXATUYAACRMMCO-UHFFFAOYSA-M |

Canonical SMILES |

C1CC[N+]2(CC1)CCSCC2.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.